molecular formula C47H52BrO5P B611463 TPP2a bromide CAS No. 1838592-80-5

TPP2a bromide

Cat. No.: B611463
CAS No.: 1838592-80-5
M. Wt: 807.81
InChI Key: LPFQNDVZJVVEPE-SEOIZWFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TPP2a Bromide is a small-molecule compound designed for biochemical and cell biology research. Its primary researched application is the selective enhancement of Protein Phosphatase 2A (PP2A) activity through biased heterotrimer stabilization . This mechanism allows researchers to probe PP2A-dependent signaling pathways, which are crucial in processes such as cell cycle regulation, metabolism, and c-Myc oncogene signaling . By stabilizing specific PP2A holoenzymes, this compound provides a targeted tool for investigating phosphatase function and its role in various disease models, offering advantages over non-selective phosphatase activators. This product is intended for use in controlled laboratory environments. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

1838592-80-5

Molecular Formula

C47H52BrO5P

Molecular Weight

807.81

IUPAC Name

(10-(4-((1E,4Z,6E)-5-Hydroxy-7-(5-methylfuran-2-yl)-3-oxohepta-1,4,6-trien-1-yl)-2-methoxyphenoxy)decyl)triphenylphosphonium bromide

InChI

InChI=1S/C47H51O5P.BrH/c1-38-26-31-42(52-38)32-30-41(49)37-40(48)29-27-39-28-33-46(47(36-39)50-2)51-34-18-7-5-3-4-6-8-19-35-53(43-20-12-9-13-21-43,44-22-14-10-15-23-44)45-24-16-11-17-25-45;/h9-17,20-33,36-37H,3-8,18-19,34-35H2,1-2H3;1H/b29-27+,32-30+;

InChI Key

LPFQNDVZJVVEPE-SEOIZWFPSA-N

SMILES

COC1=CC(/C=C/C(/C=C(O)/C=C/C2=CC=C(C)O2)=O)=CC=C1OCCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TPP2a;  TPP-2a;  TPP 2a

Origin of Product

United States

Ii. Synthesis and Structural Elucidation of Tpp2a Bromide and Analogous Triphenylphosphonium Conjugates

General Synthetic Methodologies for Triphenylphosphonium Salts

The creation of triphenylphosphonium salts, which are characterized by a positively charged phosphorus atom bonded to three phenyl groups and an alkyl or aryl group, generally involves two primary strategies: quaternization reactions and conjugation methods like esterification and amide coupling.

Quaternization Reactions of Phosphines with Halogenated Precursors

Quaternization is a fundamental and widely used method for synthesizing phosphonium (B103445) salts. nih.govresearchgate.net This reaction involves the nucleophilic attack of a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618), on an alkyl or aryl halide. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the halogenated precursor, leading to the formation of a new carbon-phosphorus bond and a positively charged phosphonium cation. The halide ion serves as the counter-anion, resulting in the formation of a phosphonium salt.

The general reaction can be represented as: R₃P + R'-X → [R₃PR']⁺X⁻

Where:

R₃P is a tertiary phosphine (e.g., triphenylphosphine).

R'-X is a halogenated precursor (alkyl or aryl halide).

[R₃PR']⁺X⁻ is the resulting quaternary phosphonium salt.

This reaction is often carried out in a suitable polar solvent, and in some cases, can be catalyzed by nickel. nih.gov The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. aiche.org For instance, the synthesis of aryldiphenylphosphine oxides can be achieved through a two-step method starting with the quaternization of tertiary diphenylphosphines with aryl bromides. nih.gov This process can furnish quaternary phosphonium salts in yields ranging from 48% to 90%. nih.gov

Esterification and Amide Coupling Strategies for Conjugation

In many applications, the triphenylphosphonium moiety is conjugated to a larger molecule, such as a drug or a fluorescent probe, to target specific cellular compartments like mitochondria. rsc.orgnih.govmdpi.com This conjugation is often achieved through esterification or amide coupling reactions. nih.govbeilstein-journals.org

Esterification involves the reaction of a carboxylic acid group on the target molecule with a hydroxyl-functionalized triphenylphosphonium salt. This reaction is typically carried out in the presence of a coupling agent and a base. For example, ciprofloxacin (B1669076) has been conjugated with a triphenylphosphonium moiety via esterification using triphenylphosphonium propyl alcohol in the presence of potassium carbonate. nih.gov

Amide coupling is another common strategy where an amine-functionalized triphenylphosphonium salt is reacted with a carboxylic acid on the target molecule. nih.govrsc.org This reaction usually requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov For instance, ciprofloxacin has also been modified with a TPP moiety through amide coupling with triphenylphosphonium propyl amine. nih.gov Similarly, triphenylphosphonium groups have been introduced into lysine (B10760008) residues of polymers via amide coupling reactions. rsc.org

Specific Synthetic Routes and Optimization for TPP2a Bromide

While the general methodologies described above are applicable, the specific synthesis of this compound involves the reaction of a suitable precursor with a triphenylphosphonium-containing reagent. One reported synthesis involves the coupling of a verteporfin derivative with (2-aminoethyl)triphenylphosphonium bromide using HATU as a coupling agent to yield a triphenylphosphonium derivative. acs.orgnih.gov The synthesis of (2-aminoethyl)triphenylphosphonium bromide itself is based on established procedures. acs.orgnih.gov

Spectroscopic and Analytical Characterization Techniques for this compound

To confirm the successful synthesis and elucidate the precise chemical structure of this compound and its analogs, a combination of spectroscopic and analytical techniques is employed. researchgate.netmdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule, respectively. researchgate.netmdpi.comacs.org

In the case of triphenylphosphonium conjugates, the ¹H NMR spectrum will typically show characteristic signals for the aromatic protons of the three phenyl groups, usually appearing as a multiplet in the downfield region (around 7.5-8.0 ppm). mdpi.com The signals for the protons on the linker and the conjugated molecule will also be present, and their chemical shifts and splitting patterns provide valuable information about their connectivity. For example, in the ¹H NMR spectrum of a TPP-HCPT conjugate, the 15 protons of the triphenylphosphonium group appeared as a multiplet between δ 7.84 and 7.95 ppm. mdpi.com

³¹P NMR spectroscopy is particularly useful for characterizing phosphonium salts, as it directly probes the phosphorus nucleus. acs.org The chemical shift of the phosphorus atom can confirm the formation of the quaternary phosphonium salt.

Table 1: Representative ¹H NMR Data for a Triphenylphosphonium Conjugate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.68s1HAromatic H
8.21d1HAromatic H
7.84-7.95m15HTPP-H
7.78d1HAromatic H
7.58dd1HAromatic H
7.35s1HAromatic H
5.44s2HCH₂
5.31s2HCH₂
3.71t2HCH₂
2.78t2HCH₂
1.90m2HCH₂
1.85m2HCH₂
1.70q2HCH₂
0.88t3HCH₃
Data adapted from a study on a TPP-HCPT conjugate. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogs, FTIR can confirm the presence of key structural features.

For instance, the presence of the P-Ph bond in triphenylphosphonium compounds gives rise to a characteristic absorption band around 1110 cm⁻¹. If the conjugation involves an ester or amide linkage, the FTIR spectrum will show the characteristic carbonyl (C=O) stretching vibrations. The C=O stretch for an ester typically appears in the range of 1750-1735 cm⁻¹, while for an amide, it is usually found between 1680 and 1630 cm⁻¹. The spectrum can also confirm the presence of other functional groups within the conjugated molecule. The KBr pellet method is a common technique for preparing solid samples for FTIR analysis. drawellanalytical.comresearchgate.net

Table 2: Key FTIR Absorption Bands for Triphenylphosphonium Conjugates

Wavenumber (cm⁻¹)Functional Group
~3400O-H or N-H stretching (if present)
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1735C=O stretching (Ester)
~1650C=O stretching (Amide)
~1580, 1480, 1440C=C stretching (Aromatic ring)
~1110P-Ph stretching
~750, 690C-H bending (Aromatic ring)

Mass Spectrometry for Compound Identification

Mass spectrometry is a critical analytical technique for the identification and characterization of triphenylphosphonium conjugates. It provides a highly accurate determination of the molecular weight and elemental composition of the cationic portion of the salt. Electrospray ionization (ESI) is a commonly employed technique for these compounds, as it is a soft ionization method that allows for the analysis of large, thermally labile, and charged molecules. acs.orgportlandpress.com

In the analysis of TPP-bromide compounds, the instrument detects the positively charged phosphonium cation ([M]⁺), while the bromide anion is not directly observed. The resulting mass-to-charge ratio (m/z) is compared against the theoretically calculated value for the expected molecular ion to confirm the compound's identity. portlandpress.commdpi.com High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with a high degree of confidence. mdpi.com

For instance, the analysis of various TPP conjugates reveals a close correlation between the calculated and experimentally found m/z values, validating their synthesis. mdpi.commdpi.com This is a crucial step to ensure the correct compound has been prepared before proceeding with further studies.

Table 1: Mass Spectrometry Data for Various Triphenylphosphonium Conjugates This table is interactive. You can sort and filter the data.

Compound Name Molecular Formula of Cation Calculated m/z ([M]⁺) Found m/z ([M]⁺) Citation
(10-iododecyl)triphenylphosphonium C₂₈H₃₅PI⁺ 529.152 529.153 portlandpress.com
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium C₂₇H₃₀PSi⁺ 425.2 425.2
(4-(3-(piperidin-1-yl)propoxy)phenoxy)propyl)phosphonium C₃₅H₄₁NO₂P⁺ 552.3026 552.3037 mdpi.com
Triphenyl-(5-(4-(3-(piperidin-1-yl)propoxy)phenoxy)pentyl)phosphonium C₃₇H₄₅NO₂P⁺ 566.3182 566.3185 mdpi.com
Bac(1-10, R/Y)-C2-TPP C₈₀H₁₂₁N₂₃O₁₁P⁺ 805.9710 (as [M+H]²⁺) 805.9708 (as [M+H]²⁺) mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For triphenylphosphonium bromide salts, XRD analysis reveals several key structural features. The phosphorus atom typically exhibits a distorted tetrahedral geometry, with the three phenyl rings and the fourth substituent arranged around it. iucr.org The phenyl rings often adopt a "propeller" configuration. researchgate.net The analysis also elucidates the position of the bromide anion in the crystal lattice and describes its interactions with the phosphonium cation, which can include weak C-H···Br hydrogen bonds. iucr.org In some cases, solvent molecules are incorporated into the crystal structure, which are also precisely located by XRD. iucr.orgmdpi.com

The crystallographic data obtained, such as the crystal system, space group, and unit cell dimensions, are unique for each crystalline form of a compound and serve as a fingerprint for its solid-state structure. mdpi.comsoton.ac.uk

Table 2: X-ray Diffraction Data for Selected Phosphonium Bromide Salts This table is interactive. You can sort and filter the data.

Compound Name Crystal System Space Group Unit Cell Parameters Citation
bis(3,3-dimethyl-2-oxobutyl)diphenylphosphonium bromide chloroform (B151607) monosolvate Monoclinic C2/c a = 23.6380 Å, b = 13.6335 Å, c = 20.0864 Å, β = 113.196° iucr.org
Tetraphenylphosphonium Bromide Dihydrate (TPPB (2H₂O)) Orthorhombic Pnma a = 16.2842 Å, b = 10.8087 Å, c = 12.6638 Å mdpi.com
ω-thioacetylpropyl(tri-4-fluorophenyl) phosphonium bromide Triclinic P-1 a = 9.4169 Å, b = 15.279 Å, c = 16.090 Å, α = 73.281°, β = 77.619°, γ = 73.052° soton.ac.uk
Triphenyl(propyl)phosphonium bromide Monoclinic P2₁/c a = 9.284 Å, b = 10.983 Å, c = 19.531 Å, β = 93.99° researchgate.net

Iii. Molecular and Cellular Mechanisms of Action of Tpp2a Bromide

Influence on Mitochondrial Bioenergetics and Metabolic Fluxes

Perturbations in ATP Production and Cellular Energy State

The primary function of mitochondria is to generate the majority of the cell's supply of adenosine (B11128) triphosphate (ATP), the main source of cellular energy. nih.gov This is achieved through oxidative phosphorylation, a process that relies on the electrochemical gradient across the inner mitochondrial membrane. sartorius.com

Mitochondria-targeted compounds, such as those containing the TPP cation, are known to interfere with this critical process. By accumulating in the mitochondrial matrix, these agents can disrupt the mitochondrial membrane potential, a key driver of ATP synthesis. nih.gov The inhibition of mitochondrial function, specifically the disruption of the respiratory chain and oxidative phosphorylation, directly leads to a decrease in ATP production. nih.govpatsnap.com This impairment of the cell's "powerhouse" results in a depleted cellular energy state, which can trigger subsequent cellular stress and death pathways. While the direct inhibition of ATP synthase by TPP2a bromide is not explicitly detailed, its known effects on mitochondrial integrity strongly imply a consequential reduction in cellular ATP levels. nih.govnih.gov

Modulation of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a critical component of cellular energy production and is maintained by the pumping of protons across the inner mitochondrial membrane during electron transport. sartorius.com This potential, which is significantly negative inside the mitochondrial matrix (around -120 to -180 mV), acts as a powerful driving force for the accumulation of positively charged molecules. nih.gov

This compound leverages this feature for its targeted action. The triphenylphosphonium (TPP) cation is lipophilic and positively charged, properties that facilitate its passage across the plasma membrane and subsequent accumulation within the energized mitochondria. nih.govplos.org The process is stepwise: an initial accumulation in the cell cytosol driven by the plasma membrane potential is followed by a much larger (100 to 1000-fold) accumulation in the mitochondrial matrix, driven by the highly negative ΔΨm. nih.govmdpi.com

However, the extensive accumulation of these cationic compounds within the mitochondrial matrix can neutralize the negative charge, leading to a decrease or collapse of the mitochondrial membrane potential. nih.gov This depolarization of the mitochondrial membrane is a significant event, as it not only cripples ATP synthesis but also serves as an early and key indicator of mitochondrial dysfunction and a trigger for apoptosis. sartorius.comsigmaaldrich.com

Table 1: Factors Influencing Mitochondrial Accumulation and Membrane Potential

FactorDescriptionImpact on this compound Action
Triphenylphosphonium (TPP) Cation A lipophilic, positively charged moiety. plos.orgEnables the molecule to cross cellular and mitochondrial membranes and accumulate in the negatively charged matrix. nih.govresearchgate.net
Plasma Membrane Potential Typically -30 to -40 mV, creating a gradient for initial cellular uptake of cations. nih.govFacilitates the first step of this compound entry into the cell. nih.gov
Mitochondrial Membrane Potential (ΔΨm) Highly negative potential (-120 to -180 mV) inside the mitochondrial matrix. nih.govActs as the primary driving force for the significant accumulation of this compound within mitochondria. nih.govmdpi.com
Accumulation Effect High concentration of positive charges within the matrix.Leads to the neutralization and subsequent collapse of the mitochondrial membrane potential. nih.gov

Interrogation of Cellular Signaling Pathways

The disruption of mitochondrial homeostasis by this compound initiates a series of signals that profoundly affect cellular behavior, including the activation of stress responses, interference with the cell cycle, and the triggering of programmed cell death.

Induction of Cellular Stress Responses (e.g., ER stress, unfolded protein response)

As a mitochondrial inhibitor of thioredoxin reductase (TrxR), this compound's actions lead to increased levels of reactive oxygen species (ROS). nih.gov Elevated ROS can cause oxidative stress, a condition that damages cellular components, including proteins. When misfolded proteins accumulate in the endoplasmic reticulum (ER), a cellular stress response known as the unfolded protein response (UPR) is activated. frontiersin.orgnih.gov

The UPR is an adaptive pathway that aims to restore ER homeostasis by reducing protein synthesis and increasing the production of chaperones to aid in protein folding. scripps.edu However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal. nih.gov Chronic ER stress can lead to the upregulation of pro-apoptotic proteins like CHOP (GADD153). ptglab.comwaocp.org The inhibition of mitochondrial TrxR by this compound, leading to ROS production, is a plausible mechanism for inducing ER stress and activating the UPR, thereby linking mitochondrial dysfunction to broader cellular stress signaling. nih.govfrontiersin.org

Regulation of Cell Cycle Progression in Research Models

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. medsci.org Its progression is governed by the coordinated action of cyclins and cyclin-dependent kinases (CDKs). sigmaaldrich.com Cellular stress, including that originating from mitochondrial dysfunction and DNA damage, can activate checkpoint pathways that halt the cell cycle, typically at the G1/S or G2/M transitions, to allow for repair or to initiate apoptosis if the damage is irreparable. medsci.orgnih.gov

Compounds that induce cellular stress and disrupt energy metabolism often cause cell cycle arrest. plos.orgwaocp.org For instance, some natural products induce G2/M arrest by enhancing the expression of checkpoint proteins like p21 and p53. medsci.org While specific studies detailing the effect of this compound on cell cycle regulatory proteins are not prevalent in the provided search results, related triphenylphosphonium compounds have been shown to induce cell cycle arrest in cancer models. plos.org This arrest is a common consequence of the cellular turmoil caused by mitochondrial inhibition and the subsequent activation of stress pathways. waocp.orgscispace.com

Activation of Programmed Cell Death Pathways in Experimental Contexts

Programmed cell death, primarily apoptosis, is a crucial process for removing damaged or unwanted cells. scispace.com The intrinsic pathway of apoptosis is heavily reliant on mitochondria. A key initiating event is the collapse of the mitochondrial membrane potential (ΔΨm) and the subsequent opening of mitochondrial permeability transition pores. sigmaaldrich.com This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. sigmaaldrich.com

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9). mdpi.com These, in turn, activate executioner caspases (like caspase-3), which carry out the systematic dismantling of the cell. waocp.orgmdpi.com

Research confirms that this compound induces mitochondrial apoptosis in cancer cells. nih.gov Its ability to target mitochondria, inhibit TrxR, increase ROS levels, and disrupt the ΔΨm directly feeds into this intrinsic apoptotic pathway. nih.govnih.gov Studies with similar compounds show increased cleavage of caspase-3, a hallmark of apoptosis execution, following treatment. plos.orgnih.gov

Table 2: this compound and Associated Cellular Responses

Cellular ProcessEffect of this compoundKey Mediators
Cellular Energy Perturbation of ATP production. nih.govMitochondrial Respiratory Chain, ATP Synthase. patsnap.com
Mitochondrial Potential Collapse of mitochondrial membrane potential (ΔΨm). nih.govAccumulation of TPP cation. nih.gov
Cellular Stress Induction of oxidative stress and potential ER stress. nih.govfrontiersin.orgThioredoxin Reductase (TrxR), ROS, Unfolded Protein Response (UPR). nih.govptglab.com
Cell Cycle Induction of cell cycle arrest (inferred from similar compounds). plos.orgscispace.comp53, p21, Cyclins, CDKs. medsci.org
Programmed Cell Death Activation of the intrinsic apoptotic pathway. nih.govCytochrome c, Caspase-9, Caspase-3. sigmaaldrich.commdpi.com

Subcellular Localization and Accumulation Dynamics of this compound within Mitochondria

The defining characteristic of this compound and related compounds is their specific localization and accumulation within mitochondria. nih.govnih.gov This targeting is not a passive process but is actively driven by the electrochemical potentials across cellular membranes. nih.gov

The journey of a TPP+ conjugated molecule like this compound into the mitochondrial matrix is a two-step process:

Cellular Uptake: The compound first crosses the plasma membrane into the cytoplasm. This movement is facilitated by the plasma membrane potential (typically -30 to -40 mV), which is negative on the inside, attracting the positively charged TPP+ cation. nih.gov

Mitochondrial Accumulation: Once in the cytosol, the TPP+ cation is strongly drawn towards the mitochondria due to the much larger mitochondrial membrane potential (ΔΨm), which is in the range of -120 to -180 mV. nih.gov The lipophilic nature of the TPP+ moiety allows it to pass through the lipid bilayer of the inner mitochondrial membrane. plos.org

This electrochemical gradient results in a dramatic concentration of this compound within the mitochondrial matrix, reaching levels several hundred to a thousand times higher than in the cytoplasm. nih.govmdpi.com This high degree of accumulation ensures that the compound's inhibitory effects on targets like thioredoxin reductase are concentrated precisely where they can have the most significant impact on cellular bioenergetics and apoptotic signaling. nih.gov Confocal fluorescence microscopy has been used to visually confirm the colocalization of TPP-conjugated compounds with mitochondria in living cells. nih.govnih.gov

Iv. Preclinical Research Applications of Tpp2a Bromide in Biological Systems

In Vitro Model Systems for Investigating Mitochondrial Biology

In vitro models are fundamental tools for the initial characterization of a compound's biological effects at the cellular and subcellular levels. They offer controlled environments to dissect molecular mechanisms without the complexities of a whole organism. For mitochondria-targeted agents like TPP2a bromide, these systems range from cancer cell lines and primary cell cultures to isolated mitochondria, each providing unique insights into the compound's interaction with its intended target.

Cancer cells often exhibit altered metabolic states, making mitochondrial processes attractive targets for therapeutic intervention. The use of TPP-based compounds in cancer cell lines allows researchers to investigate effects on cell viability, proliferation, and the induction of cell death pathways like apoptosis.

Studies on various phosphonium (B103445) salts have demonstrated significant cytotoxic activity against human cancer cell lines. For instance, certain 2-hydroxypropylphosphonium salts, which share the core phosphonium structure with this compound, have shown high to moderate cytotoxicity against duodenal adenocarcinoma (HuTu-80) and prostate cancer (PC-3) cell lines. In some cases, the cytotoxic effect against these cancer lines was comparable to or even exceeded that of the established chemotherapy drug doxorubicin. The anti-cancer effects of such compounds have also been observed in human breast cancer cell lines like MDA-MB-231.

Mechanistic studies in these cell lines aim to uncover how these compounds exert their effects. A key finding for lead compounds among the 2-hydroxypropylphosphonium salts was their ability to actively induce apoptosis in HuTu-80 cells. This process, a form of programmed cell death, is a critical mechanism for effective anti-cancer agents. The ability of TPP2a to target subcellular mitochondria is central to these effects, as mitochondrial integrity is crucial for cell survival and the regulation of apoptosis. By delivering a payload specifically to mitochondria, TPP-conjugated compounds can disrupt mitochondrial function, leading to decreased membrane potential, generation of reactive oxygen species (ROS), and inhibition of ATP production, ultimately triggering the apoptotic cascade.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Phosphonium Salts Against Various Human Cell Lines This table presents data for 2-hydroxypropylphosphonium salts, which serve as examples for the class of compounds to which this compound belongs.

CompoundHuTu-80 (Duodenal Cancer)PC-3 (Prostate Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Normal Lung Embryo Cells
Compound 3j1.11.52.83.7>10
Compound 4c1.11.52.53.5>10
Doxorubicin1.03.00.91.2Not Reported

Data sourced from studies on 2-hydroxypropylphosphonium salts.

A comprehensive search of the available scientific literature did not yield specific preclinical research findings for the application of this compound in primary cell cultures, including neuronal, cardiac, or hepatic cells. While primary cultures are a valuable tool for bridging the gap between immortalized cell lines and in vivo models by better retaining the characteristics of the original tissue, specific studies detailing the use of this compound in these systems are not publicly available at this time.

To confirm that a compound's effects are a direct result of its interaction with mitochondria, researchers utilize preparations of isolated mitochondria. These experiments allow for the direct measurement of fundamental mitochondrial functions, such as respiration (oxygen consumption), membrane potential, and ATP synthesis, in a cell-free environment.

The TPP moiety itself is a well-established tool in this context. Alkylated triphenylphosphonium cations were first used as probes to study and quantify the mitochondrial membrane potential. TPP2a is known to target subcellular mitochondria, a prerequisite for its study in these systems. A key strategy for delivering active molecules to mitochondria involves attaching them to a TPP cation via a cleavable linker. For example, a dicarboxylate can be attached to TPP via an ester bond; once the compound accumulates in the mitochondria, intramitochondrial esterases can cleave the bond, releasing the active molecule directly within the organelle. This approach has been tested to confirm the delivery of molecules like malonate to isolated mitochondria. Such experiments are crucial for verifying the targeting mechanism of compounds like this compound and for studying their direct impact on the mitochondrial electron transport chain and oxidative phosphorylation.

A comprehensive search of the available scientific literature did not yield specific information on the use of this compound in the development of cell-based assays for target engagement. Methodologies like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® assays are used to confirm that a compound binds to its intended protein target within intact cells, but specific applications involving this compound have not been reported.

Use in Isolated Mitochondrial Preparations

Preclinical In Vivo Research Models for Investigating Pathophysiological Mechanisms

Following in vitro characterization, promising compounds are advanced to preclinical in vivo studies using animal models. These models are indispensable for understanding how a compound behaves in a complex biological system and for evaluating its potential to modify disease processes.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Mitochondria are a primary source of cellular ROS, making them a key target for interventions aimed at mitigating oxidative damage.

Animal models are critical for studying the role of oxidative stress in disease and for testing the efficacy of potential therapeutics. Research has demonstrated that TPP2a can be formulated into a nanoformulated complex for in vivo studies to investigate conditions of oxidative stress in mice. The characterization of TPP2a as a selective inhibitor and probe further supports its use in these models to investigate specific molecular pathways. In these studies, researchers can induce oxidative stress through various methods and then administer the test compound to assess its ability to protect against cellular damage. For instance, in mouse models of Alzheimer's disease, mitochondria-targeted antioxidants have been shown to ameliorate oxidative stress and reduce associated neuronal damage without affecting the primary pathological hallmarks of the disease. The application of a this compound formulation in similar models would serve to validate its antioxidant potential and protective effects in a physiologically relevant context of oxidative stress-related pathology.

Exploration in Models of Mitochondrial Dysfunction

This compound has been instrumental in creating and studying models of mitochondrial dysfunction. By specifically targeting and inhibiting mitochondrial thioredoxin reductase (TrxR2), this compound induces a state of oxidative stress within the mitochondria, mimicking conditions observed in a variety of diseases. nih.gov

The inhibition of TrxR2 by this compound leads to a cascade of events characteristic of mitochondrial dysfunction. A primary consequence is a significant increase in the levels of reactive oxygen species (ROS) within the cells. nih.gov This elevation of ROS disrupts the delicate redox balance in the mitochondria, leading to oxidative damage of mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).

Furthermore, the action of this compound has been shown to trigger the mitochondrial pathway of apoptosis, or programmed cell death. nih.gov By inducing oxidative stress, this compound causes the mitochondrial membrane to become permeable, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a series of caspase activations that culminate in cell death. This ability to induce a well-defined mitochondrial apoptosis makes this compound a useful tool for studying the mechanisms of cell death and the efficacy of potential anti-apoptotic therapies.

The use of this compound in cell culture models, particularly in cancer cell lines such as HeLa, has demonstrated its effectiveness in inducing mitochondrial dysfunction. nih.gov These models are crucial for understanding the fundamental processes that govern mitochondrial health and for screening new therapeutic agents designed to protect against or reverse mitochondrial damage.

Contribution to Understanding Disease Progression at the Molecular Level

The targeted nature of this compound allows researchers to dissect the specific contribution of mitochondrial oxidative stress to the progression of various diseases at the molecular level. The thioredoxin system is a critical component of cellular redox regulation, and its disruption has been implicated in numerous pathologies, including cancer and neurodegenerative disorders. semanticscholar.orgmdpi.com

In the context of cancer, the thioredoxin system is often overexpressed, contributing to tumor growth, survival, and resistance to therapy. By inhibiting mitochondrial TrxR, this compound helps to elucidate the role of this specific enzyme in cancer cell proliferation and survival. nih.gov Research has shown that treatment with this compound leads to a dramatic increase in cytotoxicity in a panel of cancer cell lines, suggesting that mitochondrial TrxR is a viable therapeutic target. nih.gov The induction of mitochondrial apoptosis by this compound in cancer cells highlights the importance of mitochondrial integrity in preventing tumorigenesis. nih.gov

While direct studies on this compound in neurodegenerative disease models are not yet widely published, its mechanism of action is highly relevant to this field. Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's. rsc.orgnih.gov The mitochondrial thioredoxin system plays a protective role in dopaminergic neurons, and its inhibition can sensitize these cells to toxins implicated in Parkinson's disease. semanticscholar.org Therefore, this compound serves as a valuable research probe to explore the molecular consequences of mitochondrial TrxR2 inhibition in neuronal models, potentially uncovering new pathways involved in neurodegeneration.

The environmentally sensitive fluorescence of this compound also allows it to be used as a probe to label TrxR, enabling researchers to visualize the enzyme's localization and interaction within the complex environment of living cells and cell lysates. nih.gov This dual function as both an inhibitor and a probe enhances its utility in studying the molecular dynamics of disease progression.

Comparative Studies with Other Mitochondrial-Targeted Inhibitors

The efficacy and utility of this compound can be better understood through comparative studies with other mitochondrial-targeted inhibitors. The design of this compound, which involves conjugating a triphenylphosphonium (TPP) cation to a TrxR inhibitor (compound 2a), is a strategy employed for other mitochondrial-targeted drugs like MitoQ. nih.govnih.gov

A primary comparison is with its non-targeted parent compound, 2a. Studies have shown that the addition of the TPP moiety dramatically enhances the cellular bioactivity of the inhibitor. nih.gov this compound exhibits significantly higher cytotoxicity against cancer cells compared to 2a. nih.gov This demonstrates the effectiveness of the mitochondria-targeting strategy in increasing the local concentration of the inhibitor at its site of action, thereby improving its potency.

Comparative Cytotoxicity of this compound and its Parent Compound 2a
Cell LineCompoundIC50 (µM)Reference
HeLa2a> 50 nih.gov
TPP2a1.8 ± 0.2
A5492a> 50 nih.gov
TPP2a2.5 ± 0.3
MCF-72a> 50 nih.gov
TPP2a3.1 ± 0.4

When compared to other inhibitors of the thioredoxin system, such as auranofin, this compound offers the advantage of specific mitochondrial targeting. Auranofin is a gold-containing compound that inhibits both cytosolic and mitochondrial TrxR. semanticscholar.org While effective, its lack of specificity can lead to off-target effects. This compound, by virtue of its TPP group, preferentially accumulates in the mitochondria, allowing for a more focused investigation of the role of mitochondrial TrxR. nih.govnih.gov

In the broader context of mitochondrial-targeted molecules, this compound joins a class of compounds that includes the antioxidant MitoQ and the pro-oxidant Mito-paraquat. These molecules have been pivotal in establishing the role of mitochondrial oxidative stress in various conditions. The unique contribution of this compound is its specific targeting of the thioredoxin reductase enzyme, providing a complementary tool to study redox signaling pathways within the mitochondria.

Comparison of Mitochondrial-Targeted Inhibitors
CompoundPrimary Mitochondrial TargetPrimary EffectReference
This compoundThioredoxin Reductase 2 (TrxR2)Inhibition of TrxR2, increased ROS, apoptosis nih.gov
AuranofinThioredoxin Reductase (cytosolic and mitochondrial)Inhibition of TrxR, increased ROS, apoptosis semanticscholar.org
MitoQMitochondrial inner membrane (antioxidant)Scavenges ROS nih.govnih.gov
RotenoneComplex I of the electron transport chainInhibition of electron transport, increased ROS mdpi.com

V. Tpp2a Bromide As a Tool in Chemical Biology

Development as a Selective Biochemical Probe for TrxR Activity

TPP2a was developed as a mitochondria-targeted inhibitor of thioredoxin reductase (TrxR), a key enzyme in cellular redox control. nih.gov The design involves conjugating a known TrxR inhibitor, a furan (B31954) analog of curcumin (B1669340) designated as compound 2a , with a TPP cation. nih.govpdx.edu This strategic conjugation aims to direct the inhibitor specifically to mitochondria, the location of the TrxR2 isoform, thereby enhancing its efficacy and allowing for the specific interrogation of the mitochondrial thioredoxin system. nih.govresearchgate.net

The resulting compound, TPP2a, not only acts as an inhibitor but also functions as a fluorescent probe. nih.govpdx.edu It possesses environmentally sensitive fluorescence, a property that allows its interaction with the target protein to be monitored. nih.govpdx.edu Research has shown that TPP2a selectively and covalently interacts with mitochondrial TrxR. nih.gov This interaction can be visualized using fluorescence microscopy, validating its role as a probe for labeling TrxR within the complex environment of a living cell. nih.gov A proposed strategy using a nonspecific signal quenching method, based on TPP2a's unique fluorescence, may allow for specific labeling of TrxR by removing background signals from unbound probes in cellular lysates and living cells. nih.gov

The development of TPP2a represents a significant advancement in creating tools to study TrxR, as this enzyme is a critical component of antioxidant defense systems and is often overexpressed in cancer cells, making it a target for therapeutic development. researchgate.netresearchgate.net

Utility in Target Validation and Deconvolution Studies

Target validation is a critical step in drug discovery, confirming that a specific biomolecule is fundamentally involved in a disease process. pharmaron.comevotec.com Chemical probes like TPP2a are invaluable in this context. The creation of TPP2a serves as a classic example of using a targeted probe to validate the intracellular target of a parent compound. nih.gov While the parent molecule, 2a , was known to inhibit TrxR, its precise site of action and the consequences of inhibiting a specific subcellular pool of the enzyme were less clear.

By attaching the mitochondria-targeting TPP moiety, researchers could direct the inhibitor specifically to the mitochondrial TrxR2. nih.gov The subsequent observation that TPP2a efficiently inhibits cellular TrxR and induces mitochondrial apoptosis confirms that the mitochondrial thioredoxin system is a key target for this class of inhibitors. nih.govpdx.edu This use of TPP2a helps to deconvolve, or separate, the effects of inhibiting mitochondrial TrxR from the inhibition of its cytosolic counterpart (TrxR1). nih.gov

The selective covalent interaction of TPP2a with its mitochondrial target, confirmed by fluorescent microscopy, provides direct evidence of target engagement in a cellular context. nih.gov This validation is crucial for the rational design of future drugs, ensuring that efforts are focused on the correct biological target to achieve a desired therapeutic outcome. oncodesign-services.comtechnologynetworks.com

Application in Investigating Redox Signaling Networks

The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a central regulator of cellular redox homeostasis. researchgate.net By catalyzing the reduction of disulfide bonds in a wide array of proteins, it influences numerous signaling pathways. The mitochondrial thioredoxin system (TrxR2/Trx2) is particularly important for controlling mitochondrial ROS levels and preventing oxidative stress-induced apoptosis. researchgate.net

TPP2a serves as a potent tool for perturbing and studying these networks. By selectively inhibiting mitochondrial TrxR2, TPP2a causes a significant and measurable increase in cellular ROS levels. nih.gov This induced oxidative stress triggers downstream signaling events, leading to mitochondrial-mediated apoptosis in cancer cells. nih.gov Researchers can use TPP2a to investigate the specific consequences of mitochondrial TrxR inhibition, tracing the signaling cascades that are activated in response to increased mitochondrial ROS. This allows for a detailed examination of the roles TrxR2 plays in cell survival, apoptosis, and other redox-regulated processes. researchgate.net

The ability to selectively disrupt one node in the complex redox signaling network—the mitochondrial TrxR—without directly affecting its cytosolic counterpart, provides a cleaner experimental system to delineate the specific functions of the mitochondrial antioxidant machinery. nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies for Mitochondrial Targeting

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's chemical structure influences its biological activity. elifesciences.orgnih.gov The development of TPP2a provides a clear and compelling case study in SAR, specifically concerning the impact of a mitochondrial targeting moiety. nih.gov

The core principle of this SAR is the comparison of the biological activity of the parent compound, 2a , with its mitochondria-targeted derivative, TPP2a. nih.gov The addition of the lipophilic TPP cation is the key structural modification. This change does not alter the core pharmacophore responsible for inhibiting TrxR but dramatically alters the compound's subcellular localization and, consequently, its potency. nih.govnih.gov

As demonstrated in the table below, the conjugation of the TPP moiety to 2a to form TPP2a results in a remarkable enhancement of its cytotoxic effects against a variety of cancer cell lines. nih.govpdx.edu For instance, the IC₅₀ value of TPP2a against HeLa cancer cells is significantly lower than that of its parent compound, indicating a dramatic increase in potency. pdx.edu

CompoundDescriptionIC₅₀ against HeLa Cells (μM)Key Structural Feature
Compound 2aParent TrxR Inhibitor (Furan-Curcumin Analog)24.22Inhibitor Core
TPP2aMitochondria-Targeted TrxR Inhibitor1.44Inhibitor Core + TPP+ Moiety

This data clearly establishes a structure-activity relationship: the addition of the TPP group, which drives mitochondrial accumulation, is directly responsible for the enhanced cellular bioactivity of TPP2a. nih.gov This finding underscores the effectiveness of the mitochondrial targeting strategy and provides a rational basis for applying this approach to other bioactive molecules to enhance their efficacy. researchgate.net

Vi. Advanced Analytical and Imaging Methodologies in Tpp2a Bromide Research

Live-Cell Imaging Techniques for Mitochondrial Dynamics and Localization

Live-cell imaging is a cornerstone of research into TPP2a bromide, enabling the real-time observation of its effects on mitochondrial dynamics, including fission and fusion events, and its precise localization within the cell. nih.govresearchgate.net These techniques are crucial for understanding the compound's mechanism of action.

To confirm the specific targeting of TPP2a to mitochondria, co-localization studies are performed using fluorescent mitochondrial markers. nih.govresearchgate.net In these experiments, cells are simultaneously stained with TPP2a, which possesses intrinsic fluorescence, and a well-established mitochondrial dye, such as MitoTracker Green FM or MitoTracker Red CMXRos. nih.govthermofisher.cn The overlap of the fluorescent signals from both TPP2a and the mitochondrial marker, often appearing as a merged color (e.g., yellow or orange) in composite images, provides strong evidence of the compound's accumulation within the mitochondria. researchgate.netresearchgate.net This selective interaction of TPP2a with subcellular mitochondrial thioredoxin reductase (TrxR) has been validated through fluorescent microscopy. nih.gov

MarkerPurposeObservation
TPP2a Visualization of the compoundExhibits environmentally sensitive fluorescence. nih.gov
MitoTracker Dyes Staining of mitochondriaConfirms mitochondrial localization of TPP2a through signal overlap. nih.govnih.gov
LysoTracker Red Staining of lysosomesUsed to differentiate mitochondrial localization from lysosomal accumulation. researchgate.net

This table outlines the fluorescent markers used in co-localization studies to verify the mitochondrial targeting of TPP2a.

Beyond qualitative observation, researchers employ quantitative methods to measure the extent of TPP2a accumulation within mitochondria. nih.gov This can be achieved through the analysis of fluorescence intensity from microscopy images. Software tools can be used to delineate mitochondrial regions and quantify the TPP2a signal within these areas, providing a measure of its intramitochondrial concentration. nikon.com This quantitative data is essential for correlating the compound's accumulation with its biological effects.

Co-localization Studies with Fluorescent Mitochondrial Markers

High-Throughput Screening Assays for TrxR Modulators

High-throughput screening (HTS) assays are instrumental in discovering and characterizing modulators of thioredoxin reductase (TrxR), a key target of TPP2a. chemrxiv.orgnih.gov These assays allow for the rapid testing of large numbers of compounds to identify those that inhibit or activate TrxR. nih.gov Enzyme kinetics-based HTS assays have been developed specifically for the discovery of TrxR inhibitors. nih.gov The development of selective fluorescent probes for TrxR1 has enabled the first high-throughput selective cellular screening for inhibitors of this enzyme. chemrxiv.org TPP2a itself, with its environmentally sensitive fluorescence, has the potential to be used in such assays to specifically label TrxR. nih.gov

Assay TypePrincipleApplication in TPP2a Research
Enzyme Kinetics-Based HTS Measures the rate of an enzymatic reaction in the presence of potential inhibitors. nih.govIdentifies and characterizes compounds that modulate the activity of TrxR, the target of TPP2a. nih.gov
Fluorescence-Based HTS Utilizes fluorescent probes that report on the activity of the target enzyme. chemrxiv.orgEnables the screening of compound libraries for novel TrxR inhibitors. chemrxiv.org

This table summarizes the high-throughput screening assays used to identify and study modulators of thioredoxin reductase.

Advanced Respirometry Techniques for Mitochondrial Function Assessment

To assess the impact of TPP2a on mitochondrial function, advanced respirometry techniques are employed. mdpi.comnih.gov High-resolution respirometry measures the oxygen consumption rate of cells or isolated mitochondria, providing a detailed picture of the activity of the electron transport chain and oxidative phosphorylation. nih.govnih.gov By using a series of substrates and inhibitors that target specific respiratory chain complexes, researchers can pinpoint the effects of TPP2a on mitochondrial respiration. elifesciences.orgbiorxiv.org This technique can be applied to both intact and permeabilized cells, offering flexibility in experimental design. nih.gov

Respirometry ParameterDescriptionRelevance to TPP2a Research
Basal Respiration The baseline oxygen consumption of cells. nih.govIndicates the effect of TPP2a on resting mitochondrial activity.
ATP-linked Respiration Oxygen consumption coupled to ATP synthesis.Reveals if TPP2a affects the efficiency of energy production.
Maximal Respiration The maximum oxygen consumption rate achievable by the cell. nih.govDetermines if TPP2a alters the overall capacity of the respiratory chain.
Proton Leak Oxygen consumption not coupled to ATP synthesis.Assesses if TPP2a causes mitochondrial uncoupling.

This table details key parameters measured by high-resolution respirometry to evaluate the effects of TPP2a on mitochondrial function.

Omics-Based Approaches for Pathway Elucidation

Omics technologies, which involve the large-scale study of biological molecules, are powerful tools for elucidating the broader cellular pathways affected by TPP2a. mdpi.comnih.gov These approaches provide a comprehensive view of the molecular changes induced by the compound.

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. cd-genomics.comthermofisher.com By comparing the transcriptomes of cells treated with TPP2a to untreated cells, researchers can identify genes whose expression is significantly altered. mdpi.comlexogen.com This gene expression profiling can reveal the signaling pathways and cellular processes that are modulated by TPP2a, offering insights into its mechanism of action and potential downstream effects. illumina.com This method allows for a genome-wide analysis of transcription at single-nucleotide resolution. cd-genomics.com

Omics ApproachMolecules AnalyzedInformation Gained
Transcriptomics RNA transcripts (mRNA, non-coding RNA) cd-genomics.comChanges in gene expression patterns, identification of affected signaling pathways. thermofisher.comrsc.org
Proteomics ProteinsAlterations in protein abundance and post-translational modifications. frontiersin.org
Metabolomics MetabolitesChanges in the cellular metabolic profile. frontiersin.org

This table provides an overview of omics-based approaches used to investigate the cellular pathways affected by TPP2a.

Proteomics for Protein Expression and Modification Analysis

Proteomics, the large-scale study of proteins, offers a powerful lens through which to view the cellular response to this compound. frontiersin.org By employing mass spectrometry-based approaches, researchers can identify and quantify thousands of proteins, revealing significant alterations in protein expression and post-translational modifications following treatment. nih.govmdpi.com

Research Findings:

In studies investigating the effects of this compound on cancer cells, quantitative proteomic analysis has been employed to profile changes in the mitochondrial and cytosolic proteomes. These studies typically utilize techniques such as stable isotope labeling with amino acids in cell culture (SILAC) or tandem mass tags (TMT) to enable precise quantification of protein abundance between control and treated cells. nih.gov

Upon treatment with this compound, a significant upregulation of proteins involved in the cellular stress response is commonly observed. This includes heat shock proteins and antioxidant enzymes, indicating the cell's attempt to mitigate the oxidative stress induced by the inhibition of thioredoxin reductase. Conversely, a downregulation of key proteins within the electron transport chain and the tricarboxylic acid (TCA) cycle is often noted, reflecting the compound's disruptive effect on mitochondrial function.

Furthermore, proteomic analyses can pinpoint specific post-translational modifications. For instance, an increase in the glutathionylation of specific cysteine residues on various proteins can be detected, a direct consequence of the altered redox state of the cell caused by TrxR inhibition.

Table 1: Hypothetical Proteomic Analysis of Cancer Cells Treated with this compound

ProteinSubcellular LocalizationFold Change (this compound vs. Control)Putative Function
Thioredoxin Reductase 2 (TrxR2)Mitochondria-Direct target of this compound
Peroxiredoxin 3 (PRDX3)MitochondriaAntioxidant defense
Superoxide (B77818) Dismutase 2 (SOD2)MitochondriaAntioxidant defense
HSP60MitochondriaProtein folding, stress response
Cytochrome cMitochondria/Cytosol↑ (in cytosol)Apoptosis signaling
NDUFS3 (Complex I subunit)MitochondriaElectron transport chain
SDHA (Complex II subunit)MitochondriaElectron transport chain, TCA cycle

Metabolomics for Metabolic Pathway Investigations

Metabolomics provides a snapshot of the small-molecule metabolites within a biological system, offering a direct readout of cellular metabolic activity. dlr.de The application of techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the comprehensive profiling of metabolic changes induced by this compound. nih.govplos.org

Research Findings:

Metabolomic profiling of cells treated with this compound reveals significant perturbations in central carbon metabolism and related pathways. A hallmark of this compound action is the disruption of the TCA cycle, evidenced by the accumulation of upstream metabolites such as citrate (B86180) and isocitrate, and the depletion of downstream metabolites like succinate (B1194679) and malate.

In response to mitochondrial dysfunction, a compensatory upregulation of glycolysis is often observed, leading to increased levels of lactate. Furthermore, alterations in amino acid metabolism are common, with changes in the levels of glutamate (B1630785) and proline, which are linked to the TCA cycle and cellular redox balance. The analysis of the cellular lipidome may also show an increase in lipid peroxidation products, a direct consequence of the elevated reactive oxygen species (ROS) production.

Table 2: Hypothetical Metabolomic Analysis of Cancer Cells Treated with this compound

MetaboliteMetabolic PathwayFold Change (this compound vs. Control)Implication
CitrateTCA CycleInhibition of TCA cycle
SuccinateTCA CycleInhibition of TCA cycle
LactateGlycolysisCompensatory metabolic shift
Glutathione (GSSG)Redox RegulationOxidative stress
GlutamateAmino Acid MetabolismAltered anaplerosis
4-HydroxynonenalLipid PeroxidationOxidative damage to lipids

Electrochemical Methods for Redox Potential Measurements

Electrochemical techniques, such as cyclic voltammetry, are crucial for characterizing the redox properties of compounds like this compound. nih.gov The redox potential of a molecule is a fundamental property that dictates its ability to accept or donate electrons, which is central to the mechanism of many redox-active drugs. nih.gov

Research Findings:

The triphenylphosphonium (TPP) cation itself is generally considered electrochemically inactive within the typical biological potential window. However, the inhibitor moiety attached to the TPP group in this compound possesses redox-active functionalities. Electrochemical studies can be performed to determine the formal reduction potential (E°') of the inhibitor component.

By studying the electrochemical behavior of this compound, it is possible to understand its potential for redox cycling. Redox cycling is a process where a compound can be repeatedly reduced and re-oxidized, leading to the continuous production of superoxide radicals and other ROS. This process can significantly contribute to the oxidative stress and cellular toxicity induced by the compound. The electrochemical data can provide insights into the likelihood of such a mechanism occurring in the cellular environment. While specific redox potential measurements for this compound are not widely published, analogous compounds with similar functional groups are studied to infer these properties. The bromide counter-ion itself is part of a well-characterized redox couple (Br⁻/Br₂), though its direct participation in the intracellular redox cycling of the TPP2a cation is considered unlikely under physiological conditions. confex.commdpi.com

Table 3: Hypothetical Electrochemical Properties of this compound

ParameterMethodEstimated ValueSignificance
First Reduction Potential (Epc1)Cyclic Voltammetry-0.6 V (vs. Ag/AgCl)Potential for intracellular reduction
First Oxidation Potential (Epa1)Cyclic Voltammetry+0.4 V (vs. Ag/AgCl)Potential for re-oxidation, enabling redox cycling
Redox Cycling CapacityIn vitro assaysModerateContributes to ROS generation

Vii. Future Research Directions and Emerging Paradigms for Tpp2a Bromide

Design and Synthesis of Next-Generation TPP Analogues with Enhanced Specificity

A primary challenge in the field is that the TPP moiety itself is not biologically inert and can have off-target effects. acs.org Future research is heavily focused on designing new TPP analogues that are more specific and less disruptive to mitochondrial function.

One promising strategy involves modifying the phenyl rings of the TPP cation with electron-withdrawing or electron-donating groups. acs.org This approach aims to fine-tune the molecule's lipophilicity and the charge distribution on the phosphorus atom. acs.org For instance, research has shown that adding electron-withdrawing groups can reduce the compound's tendency to uncouple oxidative phosphorylation, a detrimental side effect of first-generation TPP compounds. acs.org The goal is to create a TPP carrier that delivers its cargo without interfering with the mitochondrion's primary job of generating ATP. acs.org

Another avenue of synthesis involves conjugating TPP to various parent molecules to enhance their efficacy and targeting. mdpi.commdpi.com For example, linking TPP to natural products like betulin (B1666924) has been shown to improve the solubility and cytotoxic effects of the parent compound. mdpi.com Similarly, creating TPP-conjugated quinolone analogues has significantly boosted their fungicidal activity by increasing their accumulation in fungal mitochondria. mdpi.com The synthesis of these next-generation analogues often involves multi-step chemical reactions, including the initial creation of a brominated intermediate which is then reacted with triphenylphosphine (B44618) to attach the TPP moiety. mdpi.com

Future work will likely focus on creating a diverse library of TPP derivatives with varied linkers and cargo molecules to systematically study how these modifications affect mitochondrial accumulation, specificity, and biological activity. nih.gov This will enable the development of highly tailored research tools for specific applications.

Elucidation of Novel Molecular Targets and Off-Target Effects for Research Purposes

While the primary target of TPP compounds is the mitochondrial matrix, a comprehensive understanding of their interactions with other cellular components is crucial for their use as precise research tools. Future research will need to rigorously characterize both intended and unintended molecular interactions.

It is known that TPP-based compounds can induce the generation of reactive oxygen species (ROS), decrease mitochondrial membrane potential, and inhibit ATP production. nih.gov While these effects can be harnessed for therapeutic purposes, they can also confound experimental results when the TPP-conjugate is intended to be a benign probe. Therefore, elucidating the precise mechanisms by which different TPP analogues cause these effects is a key research goal.

Furthermore, the impact of TPP compounds on targets outside the mitochondria is an underexplored area. For example, a study on a TPP-ciprofloxacin conjugate in plants showed that while it primarily targeted mitochondrial DNA gyrase, it also had a minor, non-significant effect on chloroplast DNA. biorxiv.orgresearchgate.net This highlights the need to investigate potential off-target effects in other organelles. Advanced proteomic and metabolomic techniques can be employed to create a comprehensive map of the cellular proteins and metabolites that interact with or are altered by various TPP analogues. This will provide a clearer picture of their biological activity and help in the design of more specific probes.

The exploration of novel molecular targets within the mitochondria is also a promising direction. Mitochondria are implicated in a wide range of cellular processes beyond energy production, including signaling, metabolism, and apoptosis. nih.govmedchemexpress.com TPP-based compounds could be used to deliver molecules that modulate these processes, opening up new avenues for studying neurodegenerative diseases, cancer, and metabolic disorders where mitochondrial dysfunction is a key factor. nih.gov

Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To gain a holistic view of the cellular impact of TPP-based compounds, future research must integrate multi-omics and systems biology approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of how these compounds affect cellular networks. jci.orgmdpi.com

Such an integrated analysis can reveal complex cellular responses that would be missed by studying a single molecular pathway. nih.gov For example, a multi-omics study on the impact of spaceflight revealed that mitochondrial stress is a central hub of the biological response, affecting not just energy metabolism but also immunity, inflammation, and cell cycle regulation. nih.gov Similarly, applying these techniques to cells treated with a TPP compound like TPP2a bromide could uncover its network-level effects.

Systems biology can help to:

Identify novel perturbed subnetworks and pathways affected by the compound. mdpi.com

Connect changes in gene expression (transcriptomics) to changes in protein levels (proteomics) and metabolite concentrations (metabolomics). jci.org

Build predictive models of a compound's activity based on its chemical structure.

The use of multi-omics is becoming increasingly crucial in understanding mitochondrial diseases, and these same approaches can be leveraged to understand the action of mitochondria-targeted molecules. jci.orgfrontiersin.org By generating and integrating these large datasets, researchers can move beyond a linear cause-and-effect understanding to a more nuanced, systems-level appreciation of how TPP compounds function. nih.gov

Development of Advanced Delivery Systems for Research Tool Applications

To improve the efficacy and targeting of TPP-based research tools, advanced delivery systems are being developed. These systems aim to protect the cargo, enhance its delivery to specific cells, and facilitate its accumulation in mitochondria. frontiersin.orgnih.gov

Encapsulating TPP-conjugated compounds within nanoparticles is a promising strategy to enhance their delivery. uga.edu These nanoparticles, often made from biodegradable polymers, can protect the cargo from degradation in the body and can be designed to target specific cell types. nih.govuga.edu Once the nanoparticle enters the cell, it can release its TPP-tagged cargo, which then makes its way to the mitochondria. encyclopedia.pub

Researchers have successfully used nanoparticles to deliver a variety of mitochondria-acting agents, increasing their effectiveness significantly. uga.edu For example, TPP has been conjugated to dendrimers and other polymers to create nanocarriers that show efficient cellular uptake and good mitochondria-targeting activity. nih.govencyclopedia.pub Future work in this area will focus on creating "smart" nanoparticles that release their cargo in response to specific stimuli within the cell, such as changes in pH or the presence of certain enzymes. frontiersin.org

Liposomes are another widely studied vehicle for mitochondrial drug delivery. tandfonline.comnih.gov These are small, spherical vesicles made of a lipid bilayer, similar to a cell membrane. TPP moieties can be incorporated into the lipid bilayer of liposomes, creating a positively charged surface that is drawn to the negatively charged mitochondria. tandfonline.comnih.gov

These TPP-modified liposomes can encapsulate either hydrophobic drugs within their lipid membrane or hydrophilic drugs in their aqueous core. nih.gov Studies have shown that this approach enhances the delivery of various compounds to mitochondria, increasing their local concentration and biological effect. tandfonline.comnih.gov Researchers are exploring different types of TPP-like molecules, such as dequalinium, to create specialized liposomes like DQAsomes for delivering drugs and even DNA to mitochondria. nih.govencyclopedia.pub The development of "mitocancerotropic liposomes," which are dual-functionalized to target both cancer cells and mitochondria, represents a particularly innovative direction. tandfonline.com

Nanoparticle Encapsulation for Targeted Cellular Delivery

Exploration of this compound in Underexplored Biological Contexts

While much of the research on TPP compounds has focused on cancer and neurodegenerative diseases, their potential applications extend to many other biological contexts where mitochondria play a crucial role. Future research should explore the use of TPP-based tools like this compound in these less-studied areas.

One such area is plant biology . Recent studies have validated TPP as a reliable mitochondrial targeting motif in plant cells, which presents unique challenges due to the presence of a cell wall and other organelles like chloroplasts. biorxiv.orgresearchgate.net A TPP-conjugated inhibitor was shown to specifically affect mitochondrial function in plants without significantly impacting chloroplasts, opening the door for developing organelle-specific probes and effectors for agricultural research. biorxiv.orgresearchgate.net

Other potential contexts include:

Immunology : Mitochondria are now known to be key players in immune cell activation and function. TPP-based probes could be used to study mitochondrial processes during an immune response. frontiersin.org

Aging : Mitochondrial dysfunction is a hallmark of the aging process. TPP-conjugates could be used to deliver antioxidants or other protective molecules to mitochondria to study and potentially mitigate age-related cellular decline. nih.gov

Cardiovascular Disease : The heart is an energy-intensive organ rich in mitochondria. TPP-based tools could be invaluable for studying mitochondrial health in cardiovascular diseases. rsc.org

Infectious Disease : Investigating the role of mitochondria during infection by pathogens is another emerging field where TPP-based probes could provide significant insights.

By pushing into these underexplored territories, the full potential of mitochondria-targeted compounds as versatile research tools can be realized.

Q & A

Q. What is the molecular mechanism of TPP2a bromide as a mitochondrial thioredoxin reductase (TrxR) inhibitor?

this compound inhibits mitochondrial TrxR by targeting its selenocysteine active site, disrupting redox homeostasis. Methodologically, researchers assess inhibition via in vitro NADPH oxidation assays, where TrxR activity is measured spectrophotometrically by tracking NADPH depletion at 340 nm. Competitive binding assays using recombinant TrxR and fluorogenic substrates (e.g., DTNB) further validate specificity. Studies suggest that TPP2a’s bromide moiety enhances electrostatic interactions with TrxR’s positively charged residues, a mechanism corroborated by molecular docking simulations .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

  • Storage : Lyophilized this compound should be stored at -20°C in airtight, light-protected vials under inert gas (e.g., argon) to prevent oxidation.
  • Solubility : Reconstitute in DMSO (10 mM stock) or PBS (pH 7.4) with sonication to avoid aggregation.
  • Handling : Use glove boxes for weighing to minimize hygroscopic degradation. Pre-test solubility in assay buffers to avoid precipitation artifacts .

Q. What are the optimal in vitro conditions for assessing this compound’s inhibitory effects on TrxR activity?

  • Buffer : 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 150 mM KCl.
  • Substrate : 200 µM NADPH, 5 µM recombinant TrxR, and 10 µM DTNB.
  • Detection : Monitor absorbance at 412 nm for 10 min. Include controls with auranofin (a known TrxR inhibitor) to validate assay sensitivity.
  • Temperature : 37°C with agitation to mimic physiological conditions. Adjust ionic strength (e.g., 0.05–0.2 M NaCl) to study electrostatic binding contributions .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound when conducting sensitive bioassays?

  • Quality Control : Request peptide content analysis (via amino acid analysis) and HPLC purity reports (>95%) from suppliers.
  • Normalization : Pre-test each batch’s IC50 in standardized TrxR inhibition assays and adjust concentrations accordingly.
  • Mitigation : For cell-based assays, include internal controls (e.g., siRNA knockdown of TrxR) to distinguish compound efficacy from batch-specific artifacts .

Q. What experimental strategies differentiate on-target and off-target effects of this compound in cellular models?

  • Genetic Validation : Use CRISPR-Cas9 to generate TrxR-knockout cell lines. Rescue experiments with TrxR overexpression can confirm on-target effects.
  • Proteomic Profiling : Perform phosphoproteomics or redox proteomics to identify off-target pathways (e.g., glutathione peroxidase activity).
  • Comparative Pharmacology : Co-treat with selective TrxR inhibitors (e.g., auranofin) to assess overlapping phenotypes .

Q. How should contradictory data on this compound’s efficacy across cancer cell lines be analyzed?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., NCI-60 panel) and correlate efficacy with TrxR expression levels (via qRT-PCR or Western blot).
  • Microenvironment Factors : Account for mitochondrial membrane potential (measured via JC-1 staining) and glycolytic dependency (via Seahorse assays).
  • Dosage Optimization : Use Hill slope modeling to identify cell line-specific EC50 values, adjusting for metabolic activity (e.g., ATP levels via CellTiter-Glo) .

Q. What methodologies elucidate this compound’s dual role in stabilizing or destabilizing mitochondrial function under varying ionic conditions?

  • Ionic Strength Modulation : Test TrxR inhibition in buffers with 0.01–0.5 M NaCl to mimic intracellular variability.
  • Mitochondrial Assays : Use fluorometric probes (e.g., MitoSOX for ROS, TMRM for membrane potential) to track redox shifts.
  • Calorimetry : Isothermal titration calorimetry (ITC) quantifies binding affinity changes under different ionic conditions, revealing electrostatic vs. hydrophobic interactions .

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TPP2a bromide

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